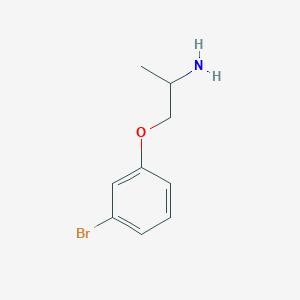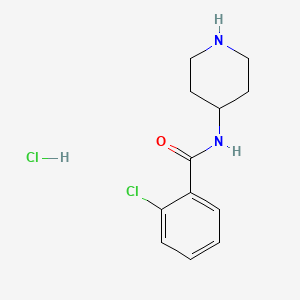
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate
概要
説明
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate: is a complex organic compound characterized by its thiophene ring structure, an amino group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the thiophene ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions: Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted thiophenes.
科学的研究の応用
Chemistry: In chemistry, Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various synthetic pathways.
Biology: In biological research, this compound is explored for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool in studying biological processes.
Medicine: The compound's unique structure makes it a candidate for drug development. Its trifluoromethyl group can improve the pharmacokinetic properties of pharmaceuticals, such as increasing metabolic stability and enhancing binding affinity to biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism by which Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the thiophene ring can participate in interactions with biological macromolecules.
類似化合物との比較
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate
Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)pyridine-3-carboxylate
Uniqueness: Ethyl 2-amino-4-(3-(trifluoromethyl)phenyl)thiophene-3-carboxylate stands out due to its thiophene ring, which imparts unique electronic and steric properties compared to pyrimidine or pyridine analogs. This difference can lead to variations in reactivity, stability, and biological activity.
特性
IUPAC Name |
ethyl 2-amino-4-[3-(trifluoromethyl)phenyl]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-2-20-13(19)11-10(7-21-12(11)18)8-4-3-5-9(6-8)14(15,16)17/h3-7H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZMELADLMEJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine](/img/structure/B3200583.png)




![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B3200619.png)





![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200663.png)

